molecular formula C6H13NO3S B1527475 (1-Methanesulfonylpyrrolidin-3-yl)methanol CAS No. 1247485-38-6

(1-Methanesulfonylpyrrolidin-3-yl)methanol

Cat. No. B1527475
CAS RN: 1247485-38-6
M. Wt: 179.24 g/mol
InChI Key: KJCHQQDMRBJYPY-UHFFFAOYSA-N
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Description

“(1-Methanesulfonylpyrrolidin-3-yl)methanol”, also known as MSMP, is an organic compound with the molecular formula C6H13NO3S . It belongs to the category of sulfonyl-containing compounds and has a pyrrolidinyl-methoxy group.


Molecular Structure Analysis

The molecular structure of “(1-Methanesulfonylpyrrolidin-3-yl)methanol” can be represented by the InChI code: 1S/C6H13NO3S/c1-11(9,10)7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

“(1-Methanesulfonylpyrrolidin-3-yl)methanol” has a molecular weight of 179.24 . It is an oil at room temperature .

Scientific Research Applications

Medicinal Chemistry

In the field of medicinal chemistry, this compound acts as a key component for designing novel compounds. Its unique structure allows it to be used in the creation of a wide range of biologically active compounds .

Drug Discovery

The pyrrolidine ring, a part of “(1-Methanesulfonylpyrrolidin-3-yl)methanol”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The non-planarity of the ring—a phenomenon called “pseudorotation”—increases three-dimensional (3D) coverage, contributing to the drug’s effectiveness .

Stereochemistry

One of the most significant features of the pyrrolidine ring in “(1-Methanesulfonylpyrrolidin-3-yl)methanol” is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Green Chemistry

The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines, including “(1-Methanesulfonylpyrrolidin-3-yl)methanol”, has had a strong impact, allowing synthetic efficiency to be increased . This supports the new era of green chemistry .

Physicochemical Parameter Modification

The introduction of heteroatomic fragments in molecules like “(1-Methanesulfonylpyrrolidin-3-yl)methanol” is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1-methylsulfonylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-11(9,10)7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCHQQDMRBJYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methanesulfonylpyrrolidin-3-yl)methanol

CAS RN

1247485-38-6
Record name (1-methanesulfonylpyrrolidin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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